molecular formula C10H8BrN3O B1279586 4-((5-Bromopyrimidin-2-yl)oxy)aniline CAS No. 76660-37-2

4-((5-Bromopyrimidin-2-yl)oxy)aniline

Cat. No. B1279586
CAS RN: 76660-37-2
M. Wt: 266.09 g/mol
InChI Key: NZWKWSKOAISTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((5-Bromopyrimidin-2-yl)oxy)aniline is a brominated pyrimidine derivative that is of interest due to its potential applications in the field of liquid crystal technology and as an intermediate in organic synthesis. The presence of the bromine atom and the pyrimidine ring suggests that it may be useful in various chemical reactions, particularly in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of brominated aniline derivatives can be achieved through various methods. For instance, aniline derivatives can be selectively brominated using molecular bromine adsorbed on zeolite 5A, which yields monobromoanilines with high selectivity . Additionally, the synthesis of 5-bromo-2-iodopyrimidine, a related compound, has been described, and it serves as a useful intermediate for palladium-catalysed cross-coupling reactions, which could potentially be applied to the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be characterized by X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a compound with a similar bromopyrimidine moiety, was determined to crystallize in the monoclinic crystal system . The crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, another brominated aniline derivative, was also characterized, revealing the dihedral angles between aromatic rings and providing insight into the molecular conformation .

Chemical Reactions Analysis

Brominated pyrimidine compounds are versatile intermediates in chemical synthesis. They can undergo regioselective displacement reactions with ammonia, leading to the formation of substituted aminopyrimidines . Furthermore, the use of 5-bromo-2-iodopyrimidine in palladium-catalysed cross-coupling reactions demonstrates the potential of bromopyrimidine derivatives to participate in the synthesis of a wide range of substituted pyrimidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aniline derivatives are influenced by their molecular structure. The presence of a bromine atom can alter the mesomorphic properties of such compounds, as seen in the study of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines, where the bromine atom was found to influence the phase transition temperatures and anisotropic change . The thermal behavior and mesomorphic properties of these compounds are of particular interest for applications in liquid crystal technology.

Scientific Research Applications

  • Cine-Amination Processes : The cine-amination of 4-substituted-5-bromopyrimidines, which can include 4-((5-Bromopyrimidin-2-yl)oxy)aniline, has been explored, revealing insights into SN(ANRORC) mechanisms and open-chain intermediates in these reactions (Rasmussen et al., 1978).

  • Synthesis and Characterization of Novel Compounds : Various studies have focused on synthesizing and characterizing novel compounds involving 5-bromopyrimidine derivatives. This includes research on microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution (Verbitskiy et al., 2013).

  • Antifolate and Antitumor Studies : Compounds related to 5-bromopyrimidines, like 4-((5-Bromopyrimidin-2-yl)oxy)aniline, have been synthesized and evaluated for antitumor activities, particularly in the context of non-classical antifolates (Huang et al., 2003).

  • Crystal Structure Analysis : Detailed structural analysis of compounds involving 5-bromopyrimidine derivatives has been conducted, providing insights into their molecular configurations (Luo et al., 2019).

  • Electroluminescent Properties : Studies have been conducted on the synthesis and characterization of compounds with potential electroluminescent applications, which could include derivatives of 4-((5-Bromopyrimidin-2-yl)oxy)aniline (Jin et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWKWSKOAISTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470179
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyrimidin-2-yl)oxy)aniline

CAS RN

76660-37-2
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.